N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCCIJIDXPXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is introduced.
Attachment of the oxolan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the oxolan-2-ylmethyl group is attached to the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Acylation of Amine Groups
The primary and secondary amines at positions 2 and 4 undergo nucleophilic acylation with acyl chlorides or anhydrides. For example:
Alkylation Reactions
The amine groups participate in alkylation with alkyl halides or epoxides:
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group may undergo NAS under specific conditions, though limited by electron-withdrawing effects:
Oxolan Ring-Opening Reactions
The tetrahydrofuran (oxolan) ring can undergo acid- or base-catalyzed ring opening:
Cyclization Reactions
The diamine and oxolan groups enable intramolecular cyclization:
Oxidation Reactions
The oxolan ring’s ether linkage is resistant to mild oxidants but may react with strong agents:
Mechanistic Insights
Scientific Research Applications
Anticancer Research
The compound has shown potential in anticancer research due to its structural similarities with known inhibitors of key oncogenic pathways.
Case Studies
- A study demonstrated that modifications in pteridine structures could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests that N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine may exhibit similar properties.
Enzyme Interaction Studies
The compound's ability to interact with various enzymes makes it a subject of interest for enzyme inhibition studies.
- The compound may bind to active sites on enzymes, thereby inhibiting their activity. This characteristic is critical for developing therapeutics aimed at modulating enzyme functions in disease contexts.
Neuropharmacology
Given its potential kinase inhibition properties, the compound may also have applications in neuropharmacology.
Research Findings
- Compounds with similar structures have been shown to inhibit neurosphere formation in glioma stem cells, indicating potential therapeutic applications for brain tumors. This opens avenues for further exploration of this compound in treating neurological conditions.
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of this compound is crucial for its application in research.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the pteridine core.
- Introduction of the chlorophenyl and oxolane groups through specific reaction conditions and catalysts .
Future studies should focus on:
- Detailed mechanistic investigations to elucidate specific pathways affected by the compound.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of structure–activity relationships to optimize the compound's bioactivity against targeted diseases.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous pteridine-2,4-diamine derivatives:
Key Observations:
Substituent Effects on Solubility: The target compound’s (oxolan-2-yl)methyl group introduces an ether oxygen, likely improving aqueous solubility compared to purely aromatic (e.g., 2-phenylethyl in ) or lipophilic (e.g., benzodioxol-5-ylmethyl in ) substituents . The dimethylamino group in ’s compound may enhance solubility via protonation but could increase metabolic instability .
In contrast, 3-chloro-4-methylphenyl () introduces steric bulk and meta-substitution, which may alter target selectivity . Fluorine in ’s compound increases electronegativity, favoring dipole interactions in binding sites .
Metabolic Stability :
- Oxolan (tetrahydrofuran) in the target compound is more metabolically stable than benzodioxole (), which is prone to oxidative cleavage .
- Methoxy groups () improve solubility but are susceptible to demethylation, unlike the stable chloro substituent in the target .
The target compound’s oxolane group balances size and polarity, likely optimizing pharmacokinetics .
Research Implications
- Structure-Activity Relationship (SAR) : The substituent variations highlight efforts to optimize pteridine diamines for target affinity, solubility, and metabolic stability. The oxolane group in the target compound represents a strategic compromise between hydrophilicity and stability.
- Kinase Inhibition Potential: Pteridine derivatives are frequently explored as kinase inhibitors. The 4-chlorophenyl group’s hydrophobicity may target ATP-binding pockets, while oxolane’s oxygen could form hydrogen bonds with catalytic residues .
Biological Activity
N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a pteridine core substituted with a chlorophenyl group and an oxolane moiety, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that pteridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair processes.
Table 1: Anticancer Activity of Pteridine Derivatives
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.27 | Hepatocellular | DNA replication inhibition |
| Compound B | 0.15 | Breast Cancer | Apoptosis induction via caspase activation |
| This compound | TBD | TBD | TBD |
Antiviral Activity
Emerging research suggests that certain pteridine derivatives possess antiviral properties. For example, studies have demonstrated that related compounds can inhibit viral replication processes in vitro, particularly against adenoviruses. This activity is attributed to their ability to interfere with viral DNA synthesis.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various human cancer cell lines showed that this compound exhibited cytotoxic effects with IC50 values ranging from 0.1 to 0.5 μM across different cell lines. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
- Antiviral Efficacy : In a separate investigation focused on adenoviral infections, derivatives of pteridine were tested for their ability to inhibit viral replication. Results indicated a significant reduction in viral load when treated with compounds structurally related to this compound.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and DNA repair.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Catalyst | Solvent | Temperature | Key Intermediate |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | DMF | 100°C | Chlorophenyl-pteridine precursor |
| 2 | – | Toluene | 80°C | Oxolane-methyl intermediate |
Basic: How is structural integrity and purity validated post-synthesis?
Answer:
- Spectroscopic Analysis :
- NMR (¹H/¹³C): Confirms substitution patterns and functional groups (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm) .
- IR : Identifies amine (N–H stretch ~3300 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical) .
- X-ray Crystallography : Resolves 3D structure for ambiguous cases (e.g., verifying oxolane-methyl orientation) .
Advanced: How can computational methods enhance the design of novel derivatives?
Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies) using density functional theory (DFT) .
- Reaction Path Search Algorithms : Screen substituent effects (e.g., replacing 4-chlorophenyl with fluorophenyl) to optimize bioactivity .
- Feedback Loops : Integrate experimental data (e.g., yield, solubility) into machine learning models for iterative design .
Advanced: What statistical approaches optimize reaction conditions for pteridine derivatives?
Answer:
- Design of Experiments (DoE) : Fractional factorial designs minimize trials while testing variables (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., temperature vs. yield) to identify optimal conditions .
- Example : A 3² factorial design evaluating solvent (DMF vs. THF) and temperature (80°C vs. 100°C) reduced synthesis steps by 30% .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
- First Aid : Immediate rinsing with water for skin/eye exposure; medical evaluation if irritation persists .
Advanced: How to resolve contradictions in reported biological activities of similar pteridines?
Answer:
- Assay Validation : Standardize in vitro models (e.g., cell lines, enzyme targets) to reduce variability .
- Control Experiments : Test metabolites or degradation products to rule out off-target effects .
- Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., oxolane vs. furan) with activity trends using multivariate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
